1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistryIts structure comprises a piperidine ring, a phenylpiperazine moiety, and an acetyl group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and phenylpiperazine intermediates. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of Phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene diamine, followed by cyclization.
Coupling Reaction: The final step involves coupling the phenylpiperazine intermediate with the piperidine derivative using an acetylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating neurotransmitter systems, making it a candidate for studying neurological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes .
Comparison with Similar Compounds
1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide can be compared with other acetylcholinesterase inhibitors, such as Donepezil, Rivastigmine, and Galantamine. While these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
- Huperzine-A
These comparisons highlight the potential advantages and unique aspects of this compound in therapeutic applications.
Properties
Molecular Formula |
C18H26N4O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c19-18(24)15-6-8-22(9-7-15)17(23)14-20-10-12-21(13-11-20)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H2,19,24) |
InChI Key |
CLDJDXAZRBVWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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